molecular formula C10H14OS B8078822 1-Methoxy-3-[(1-methylethyl)thio]benzene CAS No. 38474-03-2

1-Methoxy-3-[(1-methylethyl)thio]benzene

Cat. No.: B8078822
CAS No.: 38474-03-2
M. Wt: 182.28 g/mol
InChI Key: PYBXKYUFVPXXAB-UHFFFAOYSA-N
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Description

1-Methoxy-3-[(1-methylethyl)thio]benzene is an aromatic compound featuring a methoxy group (-OCH₃) at the 1-position and an isopropylthioether (-S-CH(CH₃)₂) substituent at the 3-position of the benzene ring.

Properties

IUPAC Name

1-methoxy-3-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(2)12-10-6-4-5-9(7-10)11-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXKYUFVPXXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275958
Record name 1-Methoxy-3-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38474-03-2
Record name 1-Methoxy-3-[(1-methylethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38474-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-3-[(1-methylethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-[(1-methylethyl)thio]benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxybenzene with isopropylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1-methoxy-3-[(1-methylethyl)thio]benzene may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-[(1-methylethyl)thio]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the isopropylthio group to a thiol group.

    Substitution: The methoxy and isopropylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-3-[(1-methylethyl)thio]benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[(1-methylethyl)thio]benzene involves its interaction with specific molecular targets and pathways. The methoxy and isopropylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

  • 1-Methyl-3-[(1-methylethyl)thio]benzene (CAS 14905-80-7):

    • Replaces the methoxy group with a methyl (-CH₃) group.
    • Impact : Reduced polarity compared to the methoxy analog, leading to a higher logP value (3.496), indicating greater lipophilicity .
    • Applications : Found in roasted defective coffee beans, suggesting a role in flavor or aroma chemistry .
  • 1-Methoxy-4-[(1-methylethyl)thio]benzene: Positional isomer with the isopropylthio group at the 4-position.

Functional Group Variations

  • 1-Methoxy-3-(methoxymethyl)benzene (CAS 1515-82-8):

    • Features a methoxymethyl (-CH₂-OCH₃) group instead of the isopropylthioether.
    • Impact : Increased polarity (lower logP) due to the ether linkage, enhancing water solubility.
    • Synthetic Relevance : Used in boronic acid derivatives for cross-coupling reactions .
  • 1-(Ethylthio)-3-methoxy-5-methylbenzene (CAS 1822629-51-5): Substitutes the isopropylthio group with ethylthio (-S-CH₂CH₃) and adds a methyl group at the 5-position.

Fluorinated and Heterocyclic Derivatives

  • 1-Methoxy-4-[(pentafluoropropyl)thio]benzene :

    • Fluorinated analog synthesized via Sandmeyer reactions.
    • Challenges : Difficult to separate from branched byproducts (e.g., 1-methoxy-4-[(1-trifluoromethyl-1,2,2,2-tetrafluoroethyl)thio]benzene) due to similar physical properties, complicating purification .
  • 1-Methoxy-3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol (CAS 115906-38-2): Incorporates a nitroimidazole-thioether side chain. Applications: Potential relevance in medicinal chemistry due to nitroimidazole’s role in antimicrobial and antiparasitic agents .

logP and Solubility

  • 1-Methoxy-3-[(1-methylethyl)thio]benzene : Estimated logP ~3.5 (based on methyl and isopropylthio analogs) .
  • Comparison :
    • Methyl-substituted analog (logP = 3.496) is more lipophilic than methoxymethyl derivatives (logP ~2.5) .
    • Fluorinated derivatives exhibit higher logP due to fluorine’s hydrophobicity .

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